1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea
Description
This compound is a urea derivative featuring two 2,4-dimethylphenyl groups and an (E)-iminomethyl linkage. Its molecular formula is C₁₉H₂₂N₃O, with a molecular weight of 308.40 g/mol . The 2,4-dimethylphenyl substituents contribute electron-donating effects, influencing steric and electronic properties.
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1-[(2,4-dimethylphenyl)iminomethyl]-1-methylurea |
InChI |
InChI=1S/C19H23N3O/c1-13-6-8-17(15(3)10-13)20-12-22(5)19(23)21-18-9-7-14(2)11-16(18)4/h6-12H,1-5H3,(H,21,23) |
InChI Key |
ZJUNSOXWUIJRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(C)C=NC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 2,4-dimethylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound .
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Amitraz (N'-(2,4-Dimethylphenyl)-N-{[(2,4-Dimethylphenyl)imino]methyl}-N-methylmethanimidamide)
- Molecular Formula : C₁₉H₂₃N₃
- Key Features : Methanimidamide core (N-methylmethanimidamide) instead of urea.
- Activity : Widely used as an insecticide and acaricide .
- Comparison: Amitraz lacks the urea group, reducing H-bond donor capacity (1 vs. 2 in the target compound). The methanimidamide structure may confer greater metabolic stability but narrower target specificity. Molecular weight: 293.41 g/mol (Amitraz) vs. 308.40 g/mol (target), suggesting differences in bioavailability .
(1E)-1-[Amino-(2,6-Dimethylanilino)Methylene]-3-[4-[1-[4-(Trifluoromethoxy)Phenyl]-1H-1,2,4-Triazol-3-yl]Phenyl]Urea (F11)
- Molecular Formula : C₂₄H₂₀F₃N₅O₂
- Key Features : Trifluoromethoxy and triazolyl substituents.
- Higher molecular weight (491.45 g/mol) compared to the target compound may reduce oral bioavailability .
1-(2,4-Dimethylphenyl)-3-(1-Methyl-2-Oxo-5-Phenyl-2,3-Dihydro-1H-1,4-Benzodiazepin-3-yl)Urea
- Molecular Formula : C₂₅H₂₄N₄O₂
- Key Features : Benzodiazepin ring fused with a urea group.
- Molecular weight (412.49 g/mol) exceeds the target compound, likely affecting pharmacokinetics .
1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Ethoxyphenyl)Urea
- Molecular Formula : C₂₇H₂₉N₃O₄
- Key Features: Dihydroisoquinoline and ethoxyphenyl groups.
- Comparison: The ethoxy group increases hydrophobicity, while the dihydroisoquinoline moiety may enhance π-π stacking interactions. Higher molecular weight (459.54 g/mol) and complexity could limit synthetic scalability .
Structural and Functional Analysis Table
Key Research Findings
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